D-Aspartic acid, bis(phenylmethyl) ester
Description
D-Aspartic acid, bis(phenylmethyl) ester (CAS: 79337-40-9) is a derivative of aspartic acid where both carboxylic acid groups are esterified with benzyl (phenylmethyl) groups. Its molecular formula is C₁₈H₁₈NO₄ (exact molecular weight: 312.34 g/mol). This compound is primarily used in peptide synthesis as a protective intermediate, shielding the carboxylic acid functionalities during reactions . Benzyl esters are favored in organic chemistry due to their stability under acidic conditions and ease of removal via hydrogenolysis .
Properties
CAS No. |
4079-59-8 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
dibenzyl (2R)-2-aminobutanedioate |
InChI |
InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m1/s1 |
InChI Key |
BQAMWLOABQRMAO-MRXNPFEDSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Ester Group Variations
The choice of ester groups significantly impacts physicochemical properties and applications:
Key Observations :
- Benzyl esters (e.g., D-Asp bis(phenylmethyl) ester) offer superior stability in acidic environments compared to methyl esters but require harsher conditions (e.g., H₂/Pd) for deprotection .
- Methyl esters are more hydrophilic, making them suitable for aqueous-phase reactions but less stable under basic conditions .
Stereoisomeric Comparisons
The D- and L-forms of aspartic acid esters exhibit distinct biochemical behaviors:
- D-Aspartic acid esters are less common in natural peptides but are critical in synthesizing D-peptides, which resist enzymatic degradation .
- L-Aspartic acid dibenzyl ester 4-toluenesulfonate (CAS: Not provided) is widely used in conventional peptide synthesis due to its compatibility with L-amino acid-based systems .
Functional Group Modifications
Additional protecting groups alter reactivity:
- N-Cbz Protection: D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester (CAS: 81440-35-9) incorporates a carbobenzyloxy (Cbz) group on the amino moiety, enabling selective deprotection of the carboxylates .
- Phosphonic Acid Derivatives: Compounds like Phosphonic acid, [[(2-furanylmethyl)amino]phenylmethyl]-, bis(phenylmethyl) ester (CAS: 860309-63-3) demonstrate how esterified phosphonic acids serve as enzyme inhibitors or prodrugs, diverging from aspartic acid’s role in metabolism .
Analytical and Environmental Considerations
- Detection Methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying benzyl esters in environmental samples due to their low volatility .
- Environmental Persistence : Benzyl esters are less prone to hydrolysis in aquatic systems compared to methyl esters, raising concerns about bioaccumulation .
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